2-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-3-ethyl-naphtho(2,1-d)thiazolium perchlorate
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Overview
Description
Naphtho[2,1-d]thiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, perchlorate (1:1) is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its unique structure, which includes a naphthalene ring fused to a thiazole ring, and a butadienyl group substituted with a dimethylamino phenyl group. The perchlorate anion is associated with the cationic part of the molecule, contributing to its overall stability and reactivity.
Preparation Methods
The synthesis of Naphtho[2,1-d]thiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, perchlorate (1:1) can be achieved through various synthetic routes. One efficient method involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese (III) acetate under ambient air . This reaction is advantageous due to its simplicity, high atom economy, and the use of environmentally friendly and inexpensive reagents. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Naphtho[2,1-d]thiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, perchlorate (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the thiazole ring or the butadienyl group.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiazole derivatives, including this compound, have shown potential as antibacterial, antifungal, anti-inflammatory, and antitumor agents . The unique structure of this compound allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. In industry, it may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Naphtho[2,1-d]thiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, perchlorate (1:1) involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the dimethylamino group can engage in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Naphtho[2,1-d]thiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, perchlorate (1:1) can be compared with other thiazole derivatives such as imidazo[2,1-b][1,3]thiazines . While both classes of compounds contain the thiazole ring, the presence of the naphthalene ring and the butadienyl group in Naphtho[2,1-d]thiazolium provides unique electronic and steric properties. This uniqueness can result in different biological activities and applications. Similar compounds include other naphtho[2,1-d]thiazole derivatives and imidazo[2,1-b][1,3]thiazines, which have been studied for their bioactive properties and potential therapeutic applications.
Properties
Molecular Formula |
C25H25ClN2O4S |
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Molecular Weight |
485.0 g/mol |
IUPAC Name |
4-[(1E,3E)-4-(3-ethylbenzo[g][1,3]benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C25H25N2S.ClHO4/c1-4-27-23-18-15-20-10-6-7-11-22(20)25(23)28-24(27)12-8-5-9-19-13-16-21(17-14-19)26(2)3;2-1(3,4)5/h5-18H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
SWOWGYLXJPAFKA-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)/C=C/C=C/C4=CC=C(C=C4)N(C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)C=CC=CC4=CC=C(C=C4)N(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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